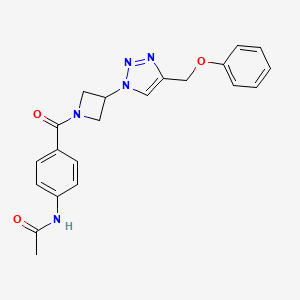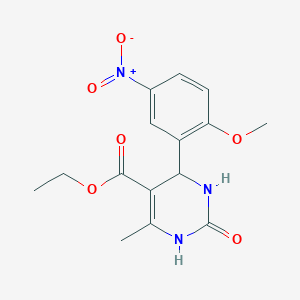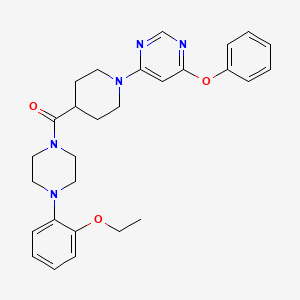![molecular formula C11H16N2OS B2553088 N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305489-31-8](/img/structure/B2553088.png)
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MTPT or MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This compound has been particularly useful in studying the mechanisms underlying Parkinson's disease, as it produces symptoms that are similar to those observed in patients with this disorder.
Wirkmechanismus
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide works by selectively targeting and destroying dopamine-producing neurons in the brain. This is accomplished through the conversion of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide into a toxic metabolite called MPP+, which then enters the dopamine-producing neurons and disrupts their normal functioning. This disruption ultimately leads to the death of these neurons, which can produce symptoms similar to those observed in patients with Parkinson's disease.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide are primarily related to its ability to selectively destroy dopamine-producing neurons in the brain. This can lead to a range of symptoms, including tremors, rigidity, and difficulty with movement and coordination. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to produce changes in brain chemistry and function, which can have a range of other effects on the body and mind.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This can make it a valuable tool for studying the mechanisms underlying Parkinson's disease and other neurological disorders. However, there are also several limitations to using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments, including its potential toxicity and the need for specialized equipment and techniques to ensure the purity and consistency of the final product.
Zukünftige Richtungen
There are many potential future directions for research related to N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide and its effects on the brain and body. One possible direction is the development of new treatments and therapies for Parkinson's disease and other neurological disorders based on the insights gained from studying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide. Another potential direction is the development of new methods for synthesizing and purifying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, which could improve the consistency and reliability of this compound for use in lab experiments. Finally, further research is needed to better understand the long-term effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide on the brain and body, as well as its potential applications in other areas of scientific research.
Synthesemethoden
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide is typically synthesized through a multistep process involving the reaction of various chemical reagents. The exact details of this synthesis method can vary depending on the specific laboratory and equipment used, but typically involve the use of specialized equipment and techniques to ensure the purity and consistency of the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease, as well as for developing new treatments and therapies for this disorder. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been used in research related to other neurological disorders, such as Huntington's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-5-10(14)13-11-12-8(4)9(15-11)6-7(2)3/h5,7H,1,6H2,2-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBNTJXNJVVIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)




![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)
